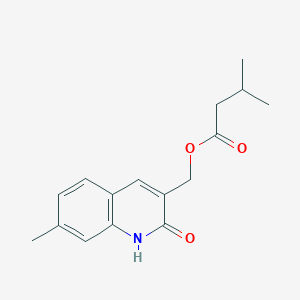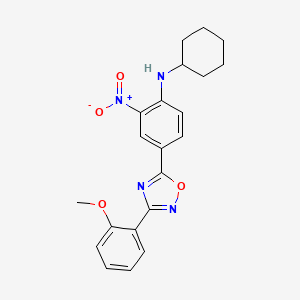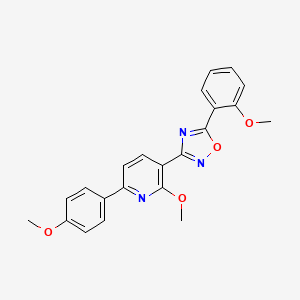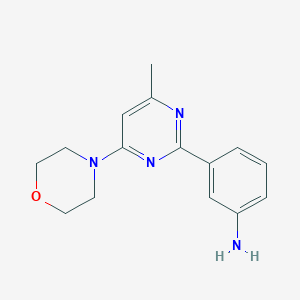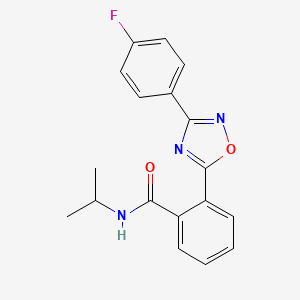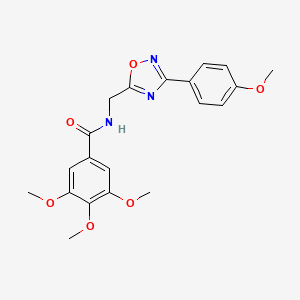
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide, also known as CQ-10, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is classified as a quinoline derivative and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cellular membranes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and has potential therapeutic applications in the treatment of various types of cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to exhibit antiviral and antimicrobial activity, making it a potential candidate for the treatment of viral and bacterial infections. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has also been found to modulate the immune system and has potential therapeutic applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in scientific research. One potential area of research is the development of new therapeutic applications for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in the treatment of various diseases, including cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide and its potential interactions with other compounds. Finally, the development of new synthetic methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide could lead to the production of new analogs with improved properties and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide involves the reaction of 2-hydroxy-7-methylquinoline with N-methylcyclohexanecarboxamide. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been widely used in scientific research due to its unique properties. This compound has been found to exhibit antitumor, antiviral, and antimicrobial activity. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been shown to modulate the immune system and has potential therapeutic applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-8-9-15-11-16(18(22)20-17(15)10-13)12-21(2)19(23)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVRFWGKVVIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)
